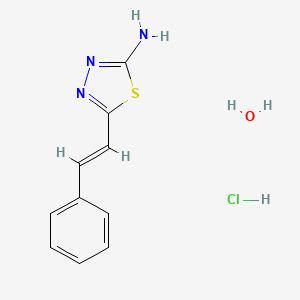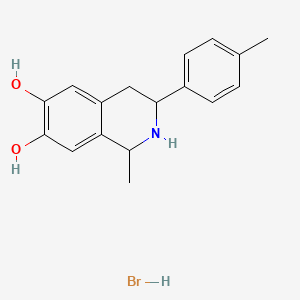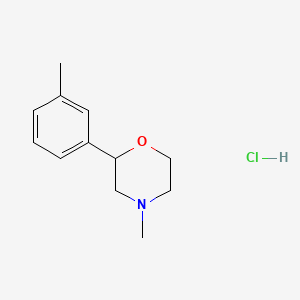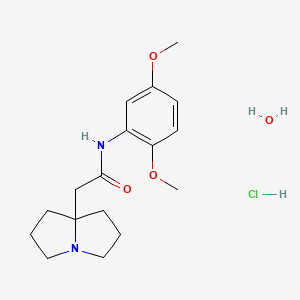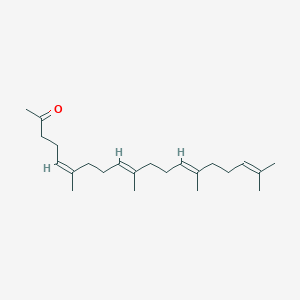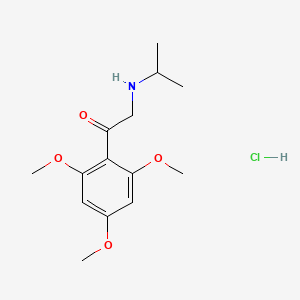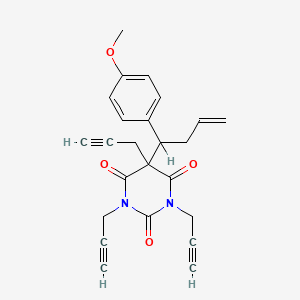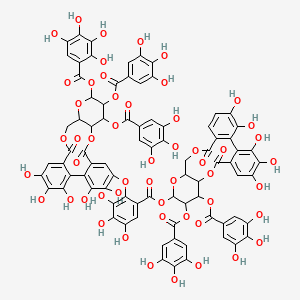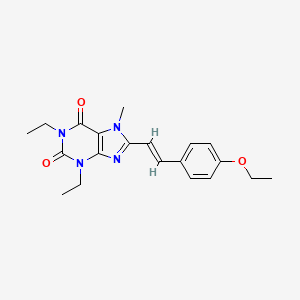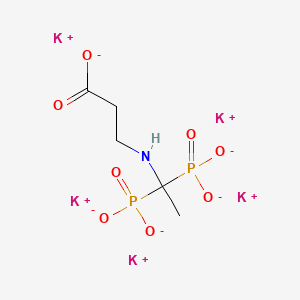![molecular formula C94H178O13 B15193303 Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester CAS No. 75587-84-7](/img/structure/B15193303.png)
Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester is a complex organic compound. It belongs to the class of esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester typically involves esterification reactions. These reactions occur between tetradecanoic acid and a polyol, such as glycerol, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: Oxidizing agents can convert the ester into corresponding carboxylic acids.
Reduction: Reducing agents can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and glycerol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this ester can be used as a model compound for studying esterification and hydrolysis reactions. It can also serve as a precursor for synthesizing other complex molecules.
Biology
In biological research, esters like this one are often used to study lipid metabolism and enzyme activity, particularly lipases and esterases.
Medicine
In medicine, esters are explored for their potential use in drug delivery systems due to their ability to form biodegradable and biocompatible materials.
Industry
Industrially, this ester can be used as a plasticizer, lubricant, or surfactant due to its chemical stability and hydrophobic properties.
Mécanisme D'action
The mechanism of action of Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester involves its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. It can also be hydrolyzed by enzymes, releasing its constituent acids and alcohols, which can then participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecanoic acid, 1,1’-(2-((3-((1-oxohexadecyl)oxy)-2,2-bis(((1-oxohexadecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxohexadecyl)oxy)methyl)-1,3-propanediyl) ester
- Octadecanoic acid, 1,1’-(2-((3-((1-oxooctadecyl)oxy)-2,2-bis(((1-oxooctadecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxooctadecyl)oxy)methyl)-1,3-propanediyl) ester
Uniqueness
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester is unique due to its specific chain length and the presence of multiple ester linkages, which confer distinct physical and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
75587-84-7 |
|---|---|
Formule moléculaire |
C94H178O13 |
Poids moléculaire |
1516.4 g/mol |
Nom IUPAC |
[3-tetradecanoyloxy-2-[[3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propoxy]methyl]-2-(tetradecanoyloxymethyl)propyl] tetradecanoate |
InChI |
InChI=1S/C94H178O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-87(95)102-81-93(82-103-88(96)74-68-62-56-50-44-38-32-26-20-14-8-2,83-104-89(97)75-69-63-57-51-45-39-33-27-21-15-9-3)79-101-80-94(84-105-90(98)76-70-64-58-52-46-40-34-28-22-16-10-4,85-106-91(99)77-71-65-59-53-47-41-35-29-23-17-11-5)86-107-92(100)78-72-66-60-54-48-42-36-30-24-18-12-6/h7-86H2,1-6H3 |
Clé InChI |
AHDLNXGQLLQZTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


